molecular formula C14H11Cl2NS B193932 5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride CAS No. 53885-64-6

5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride

Cat. No.: B193932
CAS No.: 53885-64-6
M. Wt: 296.2 g/mol
InChI Key: MIKRQGCVDHVAHS-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary target of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting. By targeting this receptor, the compound can influence the body’s coagulation mechanism .

Mode of Action

5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride acts as a reversible antagonist of the P2Y12 receptor . This means it binds to the receptor and blocks its activation, preventing platelet aggregation. This action can help to decrease the risk of stroke in patients known to have atherosclerosis .

Biochemical Pathways

The compound’s action on the P2Y12 receptor affects the platelet activation pathway . By blocking the P2Y12 receptor, it inhibits the ADP-mediated activation of the GPIIb/IIIa receptor, a key step in platelet aggregation. This action disrupts the formation of blood clots .

Pharmacokinetics

As an impurity of ticlopidine , it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Ticlopidine is known to be well absorbed from the gastrointestinal tract, extensively distributed in the body, metabolized in the liver, and excreted in the urine and feces.

Result of Action

The molecular and cellular effects of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride’s action primarily involve the prevention of blood clot formation. By blocking the P2Y12 receptor, it inhibits platelet aggregation, reducing the risk of thrombotic events such as stroke .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKRQGCVDHVAHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202155
Record name 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53885-64-6
Record name 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/084CB2NI7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride
Reactant of Route 2
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride
Reactant of Route 3
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride
Reactant of Route 4
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride
Reactant of Route 5
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride
Reactant of Route 6
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride

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